4-Hydroxy-5-methylisophthalaldehyde

Descripción general

Descripción

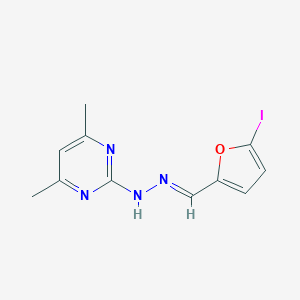

4-Hydroxy-5-methylisophthalaldehyde is a chemical compound with the molecular formula C9H8O3 . It has an average mass of 164.158 Da and a monoisotopic mass of 164.047348 Da . It is also known by other names such as 1,3-Benzenedicarboxaldehyde, 4-hydroxy-5-methyl- .

Synthesis Analysis

This compound has been synthesized by heating p-cresol with hexamethylenetetramine . The structure of this compound has been confirmed by 1H and 13C NMR . It is an important raw material for the synthesis of various binucleating schiff base ligands .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-5-methylisophthalaldehyde is represented by the formula C9H8O3 . It has an average mass of 164.158 Da and a monoisotopic mass of 164.047348 Da .Chemical Reactions Analysis

While specific chemical reactions involving 4-Hydroxy-5-methylisophthalaldehyde are not mentioned in the search results, it is known to be a key reactant in the synthesis of various binucleating schiff base ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-5-methylisophthalaldehyde include a molecular formula of C9H8O3, an average mass of 164.158 Da, and a monoisotopic mass of 164.047348 Da . The compound appears as a white to yellow to orange powder to crystal . It has a melting point of 129.0 to 133.0 °C .Aplicaciones Científicas De Investigación

Fluorescent-Colorimetric Chemosensors

4-Hydroxy-5-methylisophthalaldehyde and its derivatives have been utilized in the development of fluorescent and colorimetric chemosensors. For instance, a study developed a Schiff-base ligand using 2-hydroxy-5-methylisophthalaldehyde for the dual detection of Zn2+ and Cu2+ ions. This chemosensor exhibited significant changes in fluorescence intensity in response to these ions, indicating potential applications in environmental and biological studies (Mandal et al., 2019).

Synthesis of Ortho-Phthalaldehyde Analogues

Research has focused on synthesizing ortho-phthalaldehyde analogues, such as 4-hydroxy-ortho-phthalaldehyde, for potential use in fluorimetric analysis of amines and complex molecular architectures. Efficient synthesis methods have been developed to increase the availability of these compounds, broadening their future applications (Moitessier et al., 2019).

Antimicrobial Activities

Derivatives of 4-hydroxy-isophthalaldehyde acid have shown antimicrobial and antifungal activities. The synthesis and characterization of these derivatives, including their alkyl esters and ethers, have been explored, highlighting their potential in medical research (Piscopo et al., 1991).

Fluorescent Nanoprobes

Strongly green fluorescent carbon dots synthesized from 2-hydroxy-5-methylisophthalaldehyde have been used to construct cysteine-responsive nanoprobes. These nanoprobes demonstrate high sensitivity and selectivity towards cysteine, with applications in bioimaging and environmental monitoring (Chen et al., 2018).

Live Cell Imaging and Speciation Studies

4-Hydroxy-5-methylisophthalaldehyde derivatives have been employed in the development of probes for live cell imaging and speciation studies. These probes are capable of detecting trace amounts of specific ions, such as Fe3+, in biological samples, offering insights into cellular processes (Adhikari et al., 2017).

Mass Spectrometric Sequencing

In mass spectrometry, derivatives of 2-hydroxy-5-methylisophthalaldehyde have been used for on-plate derivatization of peptides. This method enables the tagging of peptide N-terminus, facilitating the sequencing of peptides at sub-picomole levels and providing valuable information for protein analysis (Zhang et al., 2020).

Safety and Hazards

When handling 4-Hydroxy-5-methylisophthalaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Direcciones Futuras

While specific future directions for the study or use of 4-Hydroxy-5-methylisophthalaldehyde are not mentioned in the search results, it is noted that the compound is an important raw material for the synthesis of various binucleating schiff base ligands . This suggests potential applications in areas where such ligands are used.

Propiedades

IUPAC Name |

4-hydroxy-5-methylbenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXLJEVPCAPYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-5-methylisophthalaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

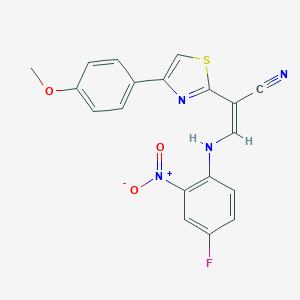

![6-Amino-4-(4-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B376691.png)

![3-{4-Fluoro-3-nitroanilino}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376692.png)

![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-fluoro-3-nitroanilino}acrylonitrile](/img/structure/B376693.png)

methanone](/img/structure/B376698.png)

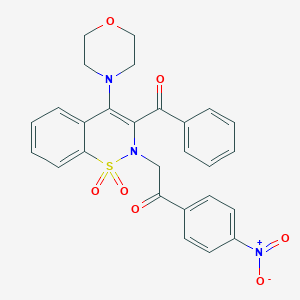

![4-[(3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B376705.png)

![3-(furan-2-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B376707.png)

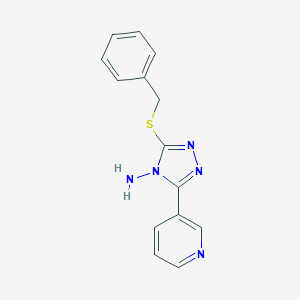

![Methyl 5-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate](/img/structure/B376709.png)

![3-(3-bromophenyl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B376710.png)